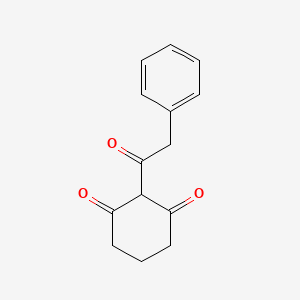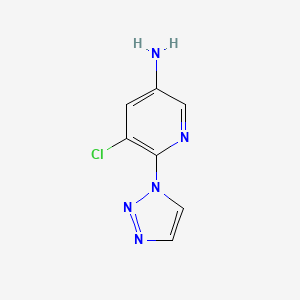
5-Chloro-6-(1H-1,2,3-triazol-1-yl)-3-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(1H-1,2,3-triazol-1-yl)-3-pyridinamine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(1H-1,2,3-triazol-1-yl)-3-pyridinamine typically involves the cycloaddition reaction known as “click chemistry.” This method employs azides and alkynes to form 1,2,3-triazoles in the presence of a copper catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Catalyst: Copper(I) iodide (CuI)
Temperature: Room temperature to 60°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-(1H-1,2,3-triazol-1-yl)-3-pyridinamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction can be achieved using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: H₂O₂ in acetic acid at room temperature.
Reduction: NaBH₄ in methanol at 0°C to room temperature.
Substitution: Ammonia (NH₃) in ethanol at reflux temperature.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridinamine derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-6-(1H-1,2,3-triazol-1-yl)-3-pyridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-Chloro-6-(1H-1,2,3-triazol-1-yl)-3-pyridinamine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-3-pyridinamine
- 5-Chloro-1H-1,2,3-triazole
- 6-(1H-1,2,3-triazol-1-yl)-3-pyridinamine
Uniqueness
5-Chloro-6-(1H-1,2,3-triazol-1-yl)-3-pyridinamine is unique due to the presence of both a chloro group and a triazole moiety on the pyridine ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H6ClN5 |
|---|---|
Peso molecular |
195.61 g/mol |
Nombre IUPAC |
5-chloro-6-(triazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C7H6ClN5/c8-6-3-5(9)4-10-7(6)13-2-1-11-12-13/h1-4H,9H2 |
Clave InChI |
OCNXYNSONONORN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=N1)C2=C(C=C(C=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



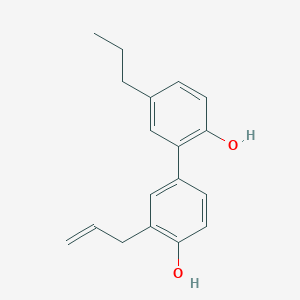

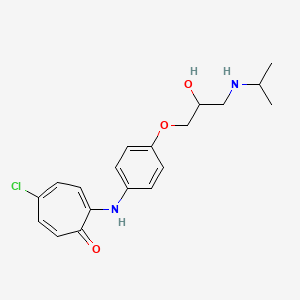
![2,4-Pentanedione, 3-[bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]-](/img/structure/B13970158.png)
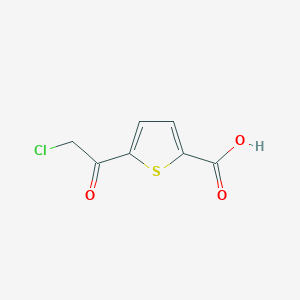
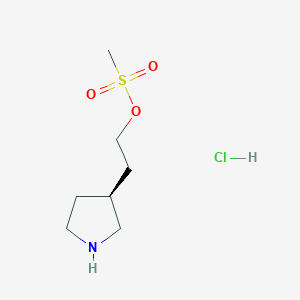
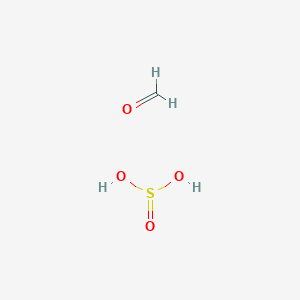
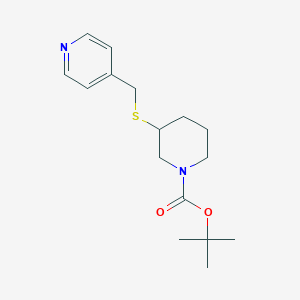
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)-](/img/structure/B13970196.png)
